

# An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Octenal

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## Compound of Interest

Compound Name: 2-Octenal

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(E)-**2-Octenal** (CAS No: 2548-87-0) is an alpha,beta-unsaturated aldehyde naturally present in various plant essential oils, fruits, and other biological sources.[1][2] It is recognized by its characteristic fatty, green, and cucumber-like aroma and is utilized as a flavoring and fragrance agent.[3][4] Beyond its sensory properties, (E)-**2-octenal** has garnered scientific interest for its biological activities, including notable antifungal properties.[5][6] This document provides a comprehensive overview of its physicochemical characteristics, analytical methodologies, and a summary of its biological mechanism of action.

## Physicochemical Properties

The fundamental physicochemical properties of (E)-**2-Octenal** are summarized below. These parameters are critical for its application in research and development, particularly in formulation, analytical method development, and safety assessments.

### Table 1: General and Physical Properties of (E)-2-Octenal

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[3][7]
Molecular Weight	126.20 g/mol	[5][8]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Fatty, green, cucumber, herbal, waxy	[3][4]
Boiling Point	84-86 °C @ 19 mmHg	[4][9]
Melting Point	3.5 °C (estimate)	[4]
Density	0.835 - 0.846 g/mL @ 25 °C	[4][5]
Refractive Index	1.449 - 1.455 @ 20 °C	[3][5][9]

**Table 2: Solubility and Partitioning Characteristics of (E)-2-Octenal**

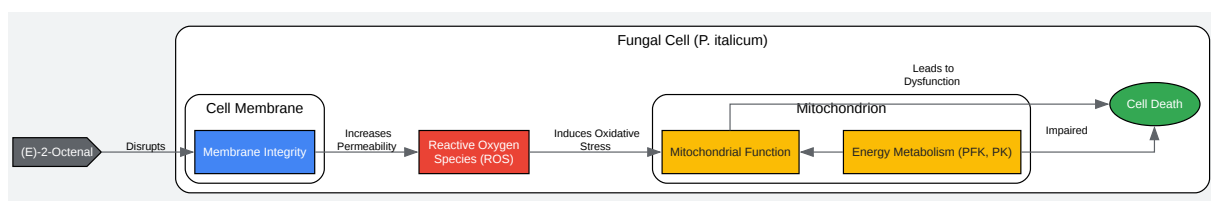
Property	Value	Source(s)
Water Solubility	Slightly soluble / Not miscible	[4][5]
Solubility in Organic Solvents	Soluble in alcohol and fixed oils	[4]
LogP (Octanol/Water Partition Coefficient)	2.322 - 2.64	[4][8]

**Table 3: Safety and Handling Information for (E)-2-Octenal**

Property	Value	Source(s)
Flash Point	150 - 155 °F (65.6 - 68.3 °C)	[3][4]
Vapor Pressure	0.59 mmHg @ 25 °C	[5]
Vapor Density	>1 (Air = 1)	[4]
Stability	Air and light sensitive	[4]

## Biological Activity: Antifungal Mechanism

(E)-2-Octenal has demonstrated significant antifungal activity, particularly against prochloraz-resistant *Penicillium italicum*, the causative agent of blue mold in citrus fruits.[2][6] Its mechanism of action involves the disruption of critical cellular structures and functions. The primary targets are the cell membrane and mitochondria.[2][6] Treatment with (E)-2-octenal leads to a cascade of events including increased membrane permeability, accumulation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction, which impairs energy metabolism and leads to fungal cell death.[2][6]



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*Antifungal mechanism of (E)-2-Octenal against P. italicum.*

## Experimental Protocols

Accurate characterization of (E)-2-Octenal relies on standard analytical techniques. Below are detailed methodologies for its analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

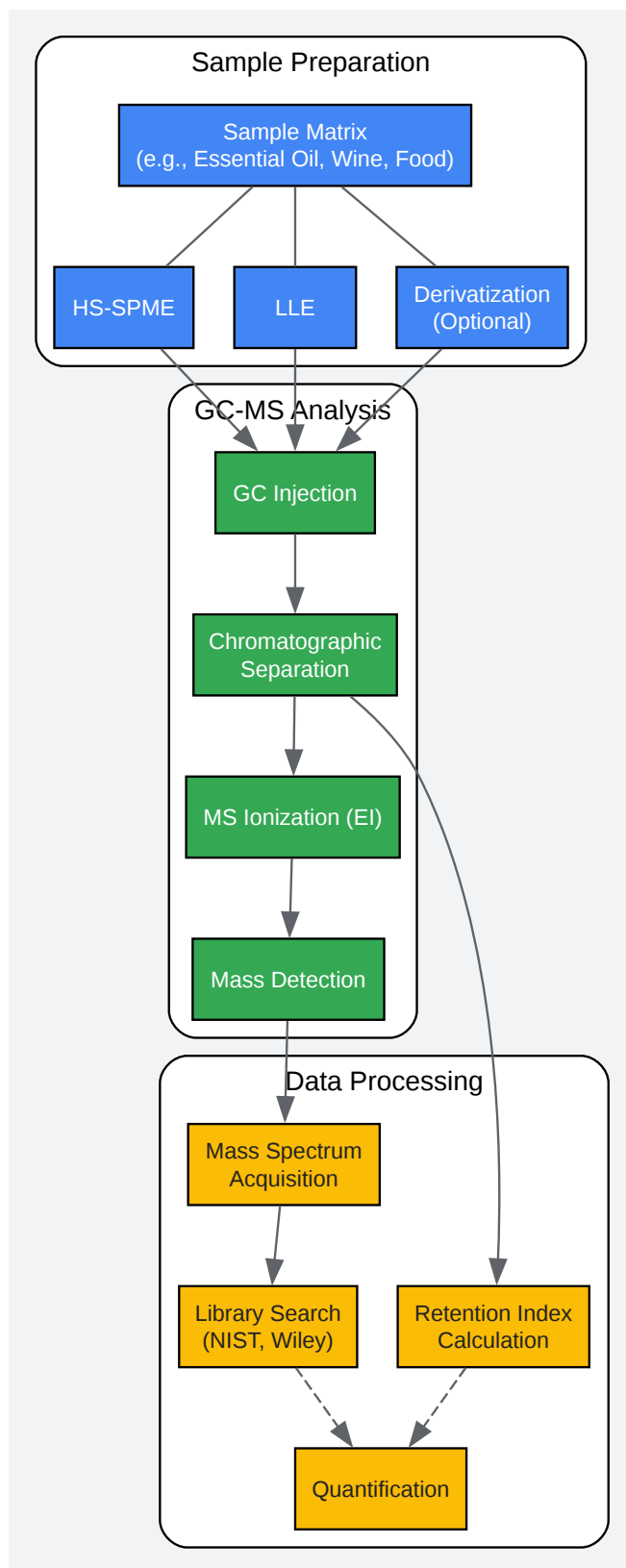
GC-MS is the primary technique for the identification and quantification of volatile compounds like (E)-**2-Octenal**.

Objective: To separate, identify, and quantify (E)-**2-Octenal** in a given sample matrix.

Methodology:

- Sample Preparation: The choice of sample preparation is matrix-dependent.
  - Headspace Solid-Phase Microextraction (HS-SPME): Ideal for isolating volatile analytes from solid or liquid samples.[\[10\]](#)
    - Place the sample in a sealed headspace vial.
    - Equilibrate the vial at a controlled temperature (e.g., 50-80°C) to allow volatiles to partition into the headspace.[\[11\]](#)
    - Expose an appropriate SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined time to adsorb the analytes.
    - Desorb the fiber in the GC inlet.
  - Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.
    - Extract the aqueous sample with an immiscible organic solvent (e.g., dichloromethane or hexane).
    - Separate the organic layer, concentrate if necessary under a gentle stream of nitrogen, and inject into the GC-MS.
  - Derivatization: For enhanced sensitivity and chromatographic performance, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[\[12\]](#)
- GC-MS Parameters (General):

- GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, VF-200ms).[12]
- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split, depending on the concentration.
- MS Detector: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 35-350.
- Identification: Based on comparison of the acquired mass spectrum with reference spectra from libraries (e.g., NIST) and by comparing the retention index with literature values.[7]



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*Generalized workflow for the analysis of (E)-2-Octenal by GC-MS.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of (E)-**2-Octenal**, confirming the presence of specific functional groups and the stereochemistry of the double bond.

Objective: To confirm the molecular structure of (E)-**2-Octenal**.

Methodology:

- **Sample Preparation:** Dissolve a pure sample of (E)-**2-Octenal** (typically 5-10 mg) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Analysis:** Acquire the proton NMR spectrum. Key expected signals include the aldehydic proton, vinylic protons, and aliphatic protons of the hexyl chain. The coupling constants between the vinylic protons are diagnostic for the (E)- or trans-configuration.
- **$^{13}\text{C}$  NMR Analysis:** Acquire the carbon NMR spectrum. Expected signals include the carbonyl carbon, two  $\text{sp}^2$  hybridized carbons of the double bond, and the  $\text{sp}^3$  hybridized carbons of the alkyl chain.
- **Data Interpretation:** Analyze chemical shifts, integration, and coupling patterns to confirm the complete structure. Spectral data for (E)-**2-Octenal** is available in public databases for comparison.<sup>[1][13]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Objective: To identify the carbonyl and alkene functional groups in (E)-**2-Octenal**.

Methodology:

- **Sample Preparation:** As a liquid, (E)-**2-Octenal** can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.<sup>[5]</sup>

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Interpretation: Identify characteristic absorption bands. For (E)-**2-Octenal**, key expected peaks include:
  - A strong C=O stretch for the  $\alpha,\beta$ -unsaturated aldehyde (approx. 1680-1700  $\text{cm}^{-1}$ ).
  - A C=C stretch for the alkene (approx. 1620-1640  $\text{cm}^{-1}$ ).
  - C-H stretches for the aldehyde and alkyl chain (approx. 2720, 2830, and 2850-3000  $\text{cm}^{-1}$ ).
  - A trans C-H bend for the (E)-alkene (approx. 970  $\text{cm}^{-1}$ ). Reference IR spectra are available for comparison.[14]

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